molecular formula C20H23ClN2O B5073861 1-[2-(allyloxy)benzyl]-4-(3-chlorophenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B5073861
M. Wt: 342.9 g/mol
InChI Key: NAKMDKQEDDMPGW-UHFFFAOYSA-N
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Description

Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market .


Synthesis Analysis

There are several synthetic routes for piperazines, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances and do not occur naturally .


Chemical Reactions Analysis

Piperazines can undergo various chemical reactions. For example, nitrogen and sulfur nucleophiles will give SN2 substitution in the case of 1º and 2º-halides . 3º-halides will probably give E2 elimination with nitrogen nucleophiles (they are bases) .

Mechanism of Action

Most piperazines act as central nervous system stimulants . They mediate the actions of dopamine, norepinephrine and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .

Future Directions

The future directions of piperazine research could involve the development of more efficient and environmentally safe methods for their synthesis . There is also interest in exploring their potential therapeutic applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-2-14-24-20-9-4-3-6-17(20)16-22-10-12-23(13-11-22)19-8-5-7-18(21)15-19/h2-9,15H,1,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKMDKQEDDMPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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